Abacavir carboxylate (2269W93) is a major metabolite of the antiretroviral drug abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection [, ]. It is formed through the two-step oxidation of abacavir in the liver, involving an unconjugated aldehyde intermediate that isomerizes to abacavir carboxylate under dehydrogenase activity []. This metabolic pathway contributes significantly to the elimination of abacavir from the body [].
The synthesis of abacavir carboxylate is primarily achieved through the in vitro metabolism of abacavir. This involves incubating abacavir with liver microsomes or cytosol, which contain the enzymes responsible for its oxidation []. Specifically, the conjugated aldehyde metabolite of abacavir is reacted with nitrogen bionucleophiles via Schiff base formation, while soft sulfur nucleophiles react through Michael-type 1,4-addition to the α,β-unsaturated system. The resulting adduct can be stabilized by reduction with sodium cyanoborohydride and derivatized with phenyl isothiocyanate [].
While specific structural analysis data for abacavir carboxylate is limited in the provided literature, it is structurally similar to abacavir with the key difference being the oxidation of the 5'-hydroxyl group to a carboxylate group []. This change affects its polarity and reactivity compared to the parent drug.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6